molecular formula C10H10F3NO2 B12327262 Methyl 4-(methyl(trifluoromethyl)amino)benzoate CAS No. 34578-03-5

Methyl 4-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B12327262
CAS No.: 34578-03-5
M. Wt: 233.19 g/mol
InChI Key: USEZNNBGYVLPJT-UHFFFAOYSA-N
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Description

Methyl 4-(methyl(trifluoromethyl)amino)benzoate is an organic compound that features a trifluoromethyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of a catalyst such as aluminum chloride and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-(methyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the methylamino group.

    Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.

    Methyl 4-aminobenzoate: Features an amino group instead of the trifluoromethyl group.

Uniqueness

Methyl 4-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and methylamino groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

34578-03-5

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 4-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C10H10F3NO2/c1-14(10(11,12)13)8-5-3-7(4-6-8)9(15)16-2/h3-6H,1-2H3

InChI Key

USEZNNBGYVLPJT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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